molecular formula C6H3BrN4O2 B8246960 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8246960
M. Wt: 243.02 g/mol
InChI Key: HLWMRSIZARNFSZ-UHFFFAOYSA-N
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Description

2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of bromine and nitro groups in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically takes place in dry toluene at 140°C.

Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is efficient and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are typical for reducing the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, though these reactions are less frequently employed.

Major Products

    Substitution: Products include various substituted triazolopyridines depending on the nucleophile used.

    Reduction: The major product is 2-Bromo-6-amino-[1,2,4]triazolo[1,5-a]pyridine.

    Oxidation: Products vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and nitro groups, which confer specific reactivity patterns and biological activities. Its ability to act as an inhibitor of multiple enzymes and its role in various therapeutic areas make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWMRSIZARNFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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